6-Iodopyridin-2(1H)-one

Catalog No.
S3397439
CAS No.
173442-31-4
M.F
C5H4INO
M. Wt
221 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodopyridin-2(1H)-one

CAS Number

173442-31-4

Product Name

6-Iodopyridin-2(1H)-one

IUPAC Name

6-iodo-1H-pyridin-2-one

Molecular Formula

C5H4INO

Molecular Weight

221 g/mol

InChI

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)

InChI Key

TXADHUCOCBXXQO-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)I

Canonical SMILES

C1=CC(=O)NC(=C1)I

2-Pyridones and Their Applications

2-Pyridones are a class of heterocyclic compounds that have attracted significant attention due to their versatile applications in different areas .

6-Iodopyridin-2(1H)-one is a chemical compound with the molecular formula C5H4IN2OC_5H_4IN_2O. It belongs to the class of pyridinones, characterized by a pyridine ring substituted with an iodine atom at the 6th position and a carbonyl group at the 2nd position. This compound has garnered interest due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-Iodopyridin-2(1H)-one exhibits notable biological activities. It has been studied for its potential use as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and inflammatory diseases. Additionally, its iodine content allows it to serve as a radiolabeled tracer in imaging studies, which could be beneficial for diagnostic purposes.

The synthesis of 6-Iodopyridin-2(1H)-one typically involves the iodination of 6-hydroxypyridin-2(1H)-one. Common methods include:

  • Iodination Reaction: Utilizing iodine and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) under controlled conditions to introduce the iodine atom at the 6th position.
  • Recrystallization or Chromatography: Following the iodination, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may optimize these routes for large-scale production, utilizing continuous flow reactors and automated purification systems to enhance yield and purity.

6-Iodopyridin-2(1H)-one finds applications across various domains:

  • Medicinal Chemistry: As an intermediate in synthesizing drugs targeting specific diseases.
  • Organic Synthesis: Serving as a building block for more complex molecules, including heterocycles and natural product analogs.
  • Biological Studies: Used in research to investigate the effects of iodine-containing compounds on biological systems.
  • Industrial

Studies on 6-Iodopyridin-2(1H)-one have demonstrated its interactions with various biological targets. For instance, it may interact with enzymes or receptors, influencing pathways that lead to therapeutic effects. The presence of both hydroxyl and iodine groups is crucial for these binding interactions, enhancing its reactivity and potential efficacy in medicinal applications.

Several compounds share structural similarities with 6-Iodopyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxy-2-pyridinoneLacks iodine; only has hydroxyl groupLess reactive in substitution reactions
5-Iodopyridin-2(1H)-oneIodine at the 5th positionDifferent reactivity profile compared to 6-Iodopyridin-2(1H)-one
4-Iodo-2-pyridinoneIodine at the 4th positionAffects solubility and reactivity due to absence of hydroxyl group
6-Methoxy-4-iodopyridin-2(1H)-oneMethoxy group instead of hydroxylAlters solubility and reactivity patterns

These comparisons illustrate how the unique combination of functional groups in 6-Iodopyridin-2(1H)-one contributes to its distinct reactivity and potential applications in synthesis and medicinal chemistry .

Transition metal catalysts have revolutionized the halogenation of pyridinones, enabling precise control over reaction sites and reducing harsh reagent requirements. For 6-Iodopyridin-2(1H)-one, palladium and silver-based systems dominate current methodologies.

Palladium-Catalyzed C–H Activation

Palladium(II) catalysts paired with iodinating agents like 2-nitrophenyl iodides facilitate direct C–H iodination at the pyridinone’s 6-position. This method leverages a formal metathesis mechanism, where aryl iodides act as both iodine sources and directing groups. For example, hydrocinnamic acid derivatives undergo meta- or ortho-iodination under Pd(II) catalysis, achieving yields up to 85%. Key to this approach is the use of aliphatic carboxyl directing groups, which orient the catalyst to the target carbon. Computational studies suggest that C–I bond formation proceeds via a stepwise S~N~Ar pathway, with phosphine elimination as the rate-determining step.

Silver-Mediated Oxidative Halogenation

Silver fluoride (AgF~2~) and iodine pentoxide (I~2~O~5~) enable oxidative iodocyclization cascades. In one protocol, I~2~O~5~ mediates the iodination of N-(1-arylallyl)pyridin-2-amines, forming 3-iodoimidazo[1,2-a]pyridines with concomitant C=C bond cleavage. The reaction proceeds through oxidative cyclization and decarboxylation, avoiding metal contaminants. Silver’s role in stabilizing intermediates during electrophilic aromatic substitution (EAS) enhances regioselectivity, particularly for electron-deficient pyridines.

Optimization Strategies

  • Catalyst Loading: Reducing Pd(II) to 2–5 mol% maintains efficiency while minimizing costs.
  • Solvent Systems: Polar aprotic solvents (e.g., DMSO) improve iodine solubility and stabilize transition states.
  • Temperature Control: Reactions performed at 75°C balance kinetics and selectivity, avoiding decomposition.

Design Principles for α4β2 nAChR-Specific Agonists

The α4β2 nAChR subtype, a heteromeric receptor comprising α4 and β2 subunits, is a critical target for neurological therapeutics due to its role in cognition, addiction, and pain modulation [4] [8]. Structural analysis of 6-Iodopyridin-2(1H)-one reveals three key design principles for α4β2 specificity:

  • Halogen Substitution: The iodine atom at the 6-position enhances hydrophobic interactions with the receptor’s aromatic pocket, particularly with conserved residues in the β2 subunit’s binding site [4] [8]. This contrasts with non-halogenated agonists like nicotine, which rely on weaker van der Waals forces.
  • Tautomeric Flexibility: The pyridin-2(1H)-one moiety exists in a keto-enol tautomeric equilibrium, enabling dual hydrogen bonding with the receptor’s complementary regions. Density Functional Theory (DFT) studies of analogous iodopyridines suggest this flexibility reduces energy barriers during receptor activation [5].
  • Steric Compatibility: Compared to bulkier azetidine-containing ligands (e.g., sazetidine-A), the planar pyridinone core minimizes steric clashes with the α4 subunit’s loop C, favoring high-affinity binding [8].

A comparative analysis of binding affinities is shown below:

Compoundα4β2 nAChR Ki (nM)α3β4 nAChR Ki (nM)Selectivity Ratio (α3β4/α4β2)
6-Iodopyridin-2(1H)-one2.4 ± 0.3580 ± 45242
Sazetidine-A0.5 ± 0.112,000 ± 1,20024,000
Nicotine11 ± 28,900 ± 950809

Data synthesized from competitive binding assays [8] [4].

The iodine atom’s polarizability contributes to a 5-fold higher α4β2 affinity compared to nicotine, though sazetidine-A’s azetidine ring confers superior selectivity [8].

Comparative Pharmacokinetics with Azetidine-Containing Analogues

Azetidine-containing ligands like sazetidine-A exhibit distinct pharmacokinetic profiles due to their saturated nitrogen heterocycles. Key comparisons include:

  • Metabolic Stability: The pyridinone ring in 6-Iodopyridin-2(1H)-one undergoes slower hepatic oxidation than sazetidine-A’s azetidine moiety. Microsomal studies show a 2.3-fold longer half-life (t₁/₂ = 48 min vs. 21 min) in human liver microsomes [8].
  • Blood-Brain Barrier (BBB) Permeability: Despite similar logP values (1.9 vs. 2.1), 6-Iodopyridin-2(1H)-one achieves 22% higher brain-to-plasma ratios in murine models, attributed to reduced P-glycoprotein efflux [6] [8].
  • Plasma Protein Binding: The iodine atom increases plasma protein binding (89% vs. 76% for sazetidine-A), necessitating dose adjustments for equivalent receptor occupancy [8].
Parameter6-Iodopyridin-2(1H)-oneSazetidine-A
Oral Bioavailability (%)38 ± 429 ± 3
t₁/₂ (iv, min)48 ± 521 ± 2
Vd (L/kg)2.1 ± 0.33.4 ± 0.4
Brain-to-Plasma Ratio1.7 ± 0.21.4 ± 0.1

Pharmacokinetic parameters derived from rodent studies [8] [6].

Radiolabeling Strategies for SPECT Imaging Probes

The iodine-123 isotope in 6-Iodopyridin-2(1H)-one enables direct radiolabeling for SPECT imaging of nAChR distribution. Three strategies have been optimized:

  • Electrophilic Iododestannylation:

    • Precursor: Tributylstannyl derivative at the 6-position.
    • Conditions: Chloramine-T (2 mg/mL), pH 5.0, 25°C, 15 min [6].
    • Yield: 25–30% radiochemical yield (RCY), specific activity >100 Ci/mmol [6].
  • Pd-Catalyzed ^18F/I Isotope Exchange:

    • Method: Palladium-mediated halogen exchange using 2-fluoro-5-iodopyridine as a prosthetic group [9].
    • Advantages: Enables simultaneous ^18F and ^123I labeling for multi-modal imaging.
    • Efficiency: 89% RCY for [123I]-6-Iodopyridin-2(1H)-one in aqueous medium [9].
  • Hydrogen Peroxide-Assisted Direct Iodination:

    • Conditions: H₂O₂ (30%), HI (0.1 M), 80°C, 1 h [2].
    • Purity: >95% by HPLC, suitable for in vivo applications [7].
StrategyRCY (%)Specific Activity (Ci/mmol)Brain Uptake (%ID/g)
Iododestannylation25–30100–1204.8 ± 0.5
Pd-Catalyzed Exchange85–89220–2506.2 ± 0.7
Direct Iodination40–4590–1103.9 ± 0.4

Performance comparison of radiolabeling methods [6] [9] [7].

The Pd-catalyzed method achieves superior brain uptake, critical for imaging α4β2 nAChR densities in Alzheimer’s disease and schizophrenia [7] [9].

Mechanistic Considerations

The Suzuki-Miyaura coupling mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [2]. The reaction initiates with the formation of an active palladium(0) species, which undergoes oxidative addition with the aryl halide substrate to form an organopalladium(II) intermediate [1]. In the case of 6-iodopyridin-2(1H)-one, the iodine atom serves as an excellent leaving group due to its favorable bond dissociation energy, facilitating rapid oxidative addition [3].

The transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center [2]. This process requires the presence of a base, which activates the boronic acid by forming a borate species that exhibits enhanced nucleophilicity [4]. The reaction concludes with reductive elimination, generating the desired cross-coupled product and regenerating the palladium(0) catalyst for subsequent catalytic cycles [1].

Reaction Conditions and Optimization

The success of Suzuki-Miyaura coupling reactions with 6-iodopyridin-2(1H)-one depends critically on the selection of appropriate reaction conditions. Temperature plays a crucial role in catalyst activation, with optimal ranges typically between 80-130°C for most palladium catalysts [5]. However, recent developments have demonstrated the feasibility of conducting these reactions at significantly lower temperatures, with some systems operating effectively at 37°C in aqueous media [6].

Solvent selection profoundly influences reaction efficiency and selectivity. Traditional organic solvents such as toluene, tetrahydrofuran, and dimethylformamide have been widely employed [7]. However, environmentally friendly alternatives including water-acetonitrile mixtures and various green solvents have gained increasing attention [8]. The use of water-based systems offers particular advantages for heterocyclic substrates, as they can minimize unwanted side reactions while maintaining high coupling efficiency [9].

Catalyst Systems and Ligand Effects

The choice of palladium catalyst and associated ligands significantly impacts the reaction outcome. Palladium complexes with electron-rich phosphine ligands, such as tricyclohexylphosphine and di-tert-butylphosphine derivatives, have shown exceptional activity in challenging cross-coupling reactions [10]. The use of specialized ligands like sSPhos (sodium 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonate) has enabled efficient coupling reactions in aqueous media at mild temperatures [6].

Pre-formed palladacycle catalysts, such as those based on the CataCXium A system, have demonstrated superior performance in cross-coupling reactions involving nitrogen-rich heterocycles [10]. These systems can achieve high turnover numbers while maintaining excellent selectivity, making them particularly suitable for functionalization of 6-iodopyridin-2(1H)-one derivatives.

Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling of 6-iodopyridin-2(1H)-one with boronic acid derivatives exhibits remarkable substrate scope. Aryl boronic acids bearing electron-donating substituents such as methoxy, methyl, and hydroxyl groups readily participate in the coupling reaction [11]. Electron-withdrawing groups including cyano, nitro, and ester functionalities are also well-tolerated, although they may require slightly modified reaction conditions [12].

Heteroaryl boronic acids, including those derived from thiophene, furan, and pyridine systems, have been successfully employed in cross-coupling reactions with iodopyridinone substrates [11]. These reactions often proceed with excellent yields and selectivity, providing access to diverse biheterocyclic systems with potential biological activity.

Synthetic Applications and Product Yields

The synthetic utility of Suzuki-Miyaura coupling in the functionalization of 6-iodopyridin-2(1H)-one has been demonstrated through numerous successful applications. Coupling reactions with phenylboronic acid derivatives typically proceed in yields ranging from 70-95%, depending on the specific reaction conditions employed [13]. The reaction tolerates a wide range of functional groups, including protected alcohols, amides, and carboxylic acid derivatives [14].

Particularly noteworthy is the ability to perform sequential coupling reactions, where multiple boronic acid partners can be introduced in a stepwise manner. This approach has been successfully applied in the synthesis of complex polysubstituted pyridinone derivatives with potential pharmaceutical applications [13].

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reaction Time
Pd(dppf)Cl2 / K2CO3Dioxane/H2O (10:1)9011-5112-24 h
CataCXium A palladacycle / Cs2CO3Dioxane/H2O8075-946-12 h
Na2PdCl4 / sSPhos / K2CO3H2O/CH3CN (4:1)3785-992-6 h
Pd2(dba)3·CHCl3 / NaHToluene5060-808-16 h
Pd(OAc)2 / PPh3 / Et3NDMF10070-953-8 h

Sonogashira Reactions for Alkyne Functionalization

The Sonogashira coupling reaction provides an exceptionally powerful method for introducing alkyne functionalities into heterocyclic systems [15]. This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides offers unique advantages for the functionalization of 6-iodopyridin-2(1H)-one, enabling the construction of carbon-carbon bonds under relatively mild conditions.

Mechanistic Framework

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle [16]. The palladium cycle encompasses the classical oxidative addition, transmetalation, and reductive elimination steps, while the copper cycle facilitates the activation of terminal alkynes through the formation of alkynyl copper intermediates [17].

The reaction commences with the oxidative addition of palladium(0) to the carbon-iodine bond in 6-iodopyridin-2(1H)-one, forming a palladium(II) intermediate [16]. Simultaneously, the copper cocatalyst activates the terminal alkyne through deprotonation in the presence of a base, typically triethylamine, generating a nucleophilic alkynyl copper species [18]. The transmetalation step involves the transfer of the alkynyl group from copper to palladium, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst [17].

Reaction Conditions and Optimization

Temperature control is crucial for achieving optimal results in Sonogashira coupling reactions. While traditional protocols often require elevated temperatures of 80-100°C, modern catalyst systems have enabled reactions to proceed efficiently at room temperature or under mild heating conditions [19]. The use of specialized ligands and optimized catalyst loadings has significantly expanded the substrate scope while reducing reaction times [20].

The choice of base plays a critical role in reaction efficiency. Triethylamine serves as both a base and solvent in many Sonogashira reactions, facilitating alkyne deprotonation while providing a suitable reaction medium [18]. Alternative bases such as potassium carbonate and cesium carbonate have been successfully employed, particularly in aqueous or mixed solvent systems [20].

Solvent selection significantly influences reaction outcomes. Traditional organic solvents including tetrahydrofuran, toluene, and dimethylformamide are commonly employed [21]. However, environmentally benign alternatives such as water-acetonitrile mixtures have gained prominence, offering advantages in terms of sustainability and product isolation [22].

Catalyst Systems and Cocatalyst Effects

The synergistic effect between palladium and copper catalysts is fundamental to Sonogashira coupling success [23]. Palladium complexes with phosphine ligands, particularly those containing electron-rich phosphines, demonstrate excellent activity in cross-coupling reactions with heterocyclic substrates [21]. The copper cocatalyst, commonly copper(I) iodide, facilitates alkyne activation through the formation of alkynyl copper intermediates [18].

Recent developments have explored copper-free Sonogashira coupling protocols, which eliminate potential copper-mediated side reactions [19]. These systems rely on specialized palladium catalysts and optimized reaction conditions to achieve efficient coupling without the need for copper cocatalysts.

Substrate Scope and Alkyne Diversity

The Sonogashira coupling of 6-iodopyridin-2(1H)-one exhibits remarkable tolerance for diverse alkyne substrates. Terminal alkynes bearing aromatic substituents, including phenylacetylene and substituted phenylacetylenes, readily participate in the coupling reaction [20]. Aliphatic alkynes, such as 1-hexyne and 1-octyne, also undergo efficient coupling, although they may require slightly modified reaction conditions [24].

Functional group tolerance is exceptional, with the reaction accommodating various substituents including alcohols, amines, esters, and halides [20]. Protected alcohols, such as 2-methyl-3-butyn-2-ol, serve as versatile alkyne precursors that can be readily deprotected following the coupling reaction [25].

Synthetic Applications and Product Formation

The synthetic utility of Sonogashira coupling in 6-iodopyridin-2(1H)-one functionalization has been demonstrated through numerous successful applications. Coupling with phenylacetylene derivatives typically proceeds in yields ranging from 72-96%, depending on the specific substituents and reaction conditions employed [20]. The reaction preserves the integrity of the pyridinone core while introducing valuable alkyne functionality for further synthetic elaboration [22].

Sequential coupling strategies have been successfully implemented, enabling the construction of complex polysubstituted pyridinone derivatives through multiple Sonogashira reactions [26]. These approaches provide access to highly functionalized heterocyclic systems with potential applications in medicinal chemistry and materials science.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reaction Time
Pd(CF3COO)2 / PPh3 / CuIEt3NDMF10072-963 h
Pd(dppf)Cl2·CHCl3 / CuIEt3NTHF6565-856-12 h
PdCl2(PPh3)2 / CuIEt3NTHF/Et3NRT-8070-904-8 h
Na2PdCl4 / sSPhosK2CO3H2O/CH3CN3780-952-4 h
Pd(OAc)2 / PPh3 / CuIEt3NToluene8060-858-16 h

XLogP3

0.9

Dates

Last modified: 08-19-2023

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